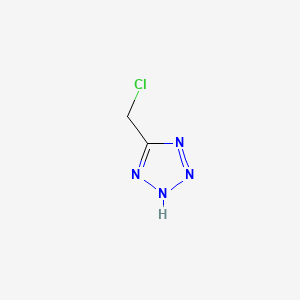

5-Chloromethyl-1H-Tetrazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-(chloromethyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClN4/c3-1-2-4-6-7-5-2/h1H2,(H,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWSISOYPHROLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNN=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480377 | |

| Record name | 5-Chloromethyl-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55408-11-2 | |

| Record name | 5-Chloromethyl-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloromethyl-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of 5-Chloromethyl-1H-Tetrazole?

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloromethyl-1H-Tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of this compound

The field of medicinal chemistry is in a constant search for versatile molecular scaffolds that can serve as foundational building blocks for novel therapeutic agents. Among these, nitrogen-rich heterocyclic compounds have garnered significant attention. The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, is a prominent example. First synthesized in 1885, the tetrazole moiety has evolved from a chemical curiosity to a cornerstone in modern drug design.[1] Its unique electronic properties and structural stability make it an invaluable pharmacophore.[1][2][3]

This compound (CMT) is a particularly important derivative. Its bifunctional nature, combining a stable, aromatic tetrazole ring with a highly reactive chloromethyl group, makes it a crucial intermediate for synthetic chemists.[1] The tetrazole ring is often employed as a bioisosteric replacement for the carboxylic acid group, a common strategy to enhance the metabolic stability and lipophilicity of drug candidates.[1][2][4][5] The reactive chloromethyl side-chain provides a convenient handle for introducing a vast array of functional groups through nucleophilic substitution, enabling the creation of diverse chemical libraries for drug discovery screening.[1] This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, applications, and safety protocols associated with this compound.

Core Physicochemical and Structural Properties

The utility of CMT in synthetic and medicinal chemistry is fundamentally dictated by its inherent chemical and physical properties. The molecule consists of a planar, five-membered tetrazole ring, which is considered an aromatic system with six π-electrons, contributing to its stability.[1] This is attached to a chloromethyl substituent at the 5-position.

Structural and Molecular Data

A summary of the key physicochemical properties of this compound is presented below. These values are essential for reaction planning, analytical characterization, and computational modeling.

| Property | Value | Source |

| CAS Number | 55408-11-2 | [1][6] |

| Molecular Formula | C₂H₃ClN₄ | [1][6] |

| Molecular Weight | 118.52 g/mol | [1][6] |

| Appearance | Off-white powder | [7] |

| Monoisotopic Mass | 118.0046238 Da | [6] |

| IUPAC Name | 5-(chloromethyl)-1H-tetrazole | [6] |

| InChI Key | AGWSISOYPHROLN-UHFFFAOYSA-N | [1] |

| Predicted XLogP3 | -0.1 | [6] |

| Storage | Store long-term in a cool, dry place | [7] |

Spectroscopic Signature

Spectroscopic methods are critical for the unambiguous identification and characterization of CMT.

-

NMR Spectroscopy (¹H NMR) : The proton NMR spectrum is expected to be simple. The two protons of the chloromethyl (-CH₂Cl) group are anticipated to appear as a distinct singlet. In analogous structures like 5-(chloromethyl)-1-phenyl-1H-tetrazole, this signal is observed at approximately δ 4.80 ppm.[1] The N-H proton of the tetrazole ring would appear as a broad singlet at a more downfield chemical shift.

-

Infrared (IR) Spectroscopy : Key vibrational frequencies would include N-H stretching, C=N and N=N stretching within the tetrazole ring, and a characteristic C-Cl stretching vibration, typically observed in the 600-800 cm⁻¹ region.[1]

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can verify the elemental composition with high precision, matching the calculated monoisotopic mass of 118.0046238 Da.[1][6]

Synthesis of this compound

The most fundamental and widely adopted method for synthesizing the 5-substituted-1H-tetrazole core is the [3+2] cycloaddition reaction. This approach remains a cornerstone of tetrazole chemistry since its establishment in the early 20th century.[1]

Primary Synthetic Pathway: [3+2] Cycloaddition

The direct synthesis of CMT involves the reaction of chloroacetonitrile (chloromethyl cyanide) with an azide source, typically sodium azide.[1] This reaction efficiently constructs the stable tetrazole ring.

Caption: [3+2] Cycloaddition synthesis of this compound.

Experimental Protocol: Catalyzed Cycloaddition

This protocol describes a robust and efficient laboratory-scale synthesis of 5-substituted 1H-tetrazoles, adapted for CMT, using a heterogeneous catalyst which simplifies purification.[8]

Objective: To synthesize this compound from chloroacetonitrile and sodium azide.

Materials:

-

Chloroacetonitrile

-

Sodium Azide (NaN₃)

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (4N HCl)

-

Ice water

-

Chloroform

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add chloroacetonitrile (1 mmol), sodium azide (2 mmol), and DMF (5 mL).

-

Add the nano-TiCl₄·SiO₂ catalyst (0.1 g) to the mixture.[8]

-

Heat the reaction mixture to reflux and stir for the required time (typically 2-4 hours, monitored by TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the heterogeneous catalyst by filtration. The catalyst can be washed, dried, and reused.[8]

-

Pour the filtrate into a beaker containing ice water.

-

Acidify the solution by adding 4N HCl (5 mL) to precipitate the product.

-

A white solid product (this compound) will form.

-

Collect the solid by vacuum filtration and wash it with cold chloroform.

-

Dry the product under vacuum to obtain pure this compound.

Causality: The use of a solid Lewis acid catalyst like nano-TiCl₄·SiO₂ is advantageous as it enhances the reaction rate under milder conditions and is easily recoverable, making the process more efficient and environmentally benign compared to traditional methods that may require stronger acids or longer reaction times.[1][8]

Reactivity and Synthetic Applications

The synthetic power of CMT lies in the reactivity of its chloromethyl group. This electrophilic center is highly susceptible to attack by a wide range of nucleophiles, making CMT a versatile building block for creating more complex tetrazole derivatives.[1]

Caption: Nucleophilic substitution at the chloromethyl group of CMT.

This reactivity allows for the facile introduction of diverse functionalities:

-

Amines: Reaction with primary or secondary amines yields N-substituted aminomethyl-tetrazoles.[1]

-

Thiols: Thiol-containing nucleophiles react to form thioether-linked products.[1]

-

Alcohols/Phenols: Alkoxides or phenoxides can displace the chloride to form ether linkages.

This versatility is paramount in drug development. For instance, CMT is a key intermediate in the synthesis of the next generation of cephalosporin antibiotics and various antifungal drugs.[9][10] By systematically modifying the substituent attached to the chloromethyl group, medicinal chemists can perform structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate precautions. All procedures should be conducted in a well-ventilated fume hood by trained personnel.

Hazard Identification

Based on GHS classifications, CMT presents several hazards:[6][11]

-

H302: Harmful if swallowed.[6]

-

H314 / H315: Causes severe skin burns, damage, and irritation.[6][11][12]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear compatible chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13] Use a NIOSH-approved respirator if dusts are generated.[13]

-

Engineering Controls: Use only in a chemical fume hood to avoid inhalation.[12] A safety shower and eye wash station must be readily available.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[11][13]

-

Spills: In case of a spill, ventilate the area. Collect the spilled material in a suitable container for disposal. Avoid generating dust.[13]

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator.[13]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical and materials science. Its unique combination of a stable, bioisosteric tetrazole ring and a reactive synthetic handle provides a robust platform for the design and synthesis of novel molecules with tailored properties. Understanding its physicochemical characteristics, synthetic pathways, and reactivity is essential for any researcher aiming to leverage the power of the tetrazole scaffold in their work. Adherence to strict safety protocols ensures that its potential can be explored responsibly and effectively.

References

- 1. This compound | 55408-11-2 | Benchchem [benchchem.com]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C2H3ClN4 | CID 12205080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. watsonnoke.com [watsonnoke.com]

- 8. scielo.org.za [scielo.org.za]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound | 55408-11-2 [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. biosynth.com [biosynth.com]

The Synthesis of 5-Chloromethyl-1H-Tetrazole: A Comprehensive Technical Guide for Researchers

Introduction: The Significance of 5-Chloromethyl-1H-Tetrazole in Modern Chemistry

This compound is a pivotal building block in contemporary organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique structural features, comprising a stable, nitrogen-rich aromatic tetrazole ring and a reactive chloromethyl group, render it a versatile synthon for the construction of complex molecular architectures.[1] The tetrazole moiety is often employed as a bioisostere for the carboxylic acid group in drug design, enhancing metabolic stability and lipophilicity of pharmaceutical compounds.[2][3][4] Consequently, this compound serves as a crucial intermediate in the synthesis of a new generation of cephalosporin antibiotics and various antifungal agents.[5] This guide provides an in-depth exploration of the synthesis mechanisms, reaction pathways, and practical experimental protocols for the preparation of this compound, tailored for researchers and professionals in drug development.

Part 1: The Cornerstone of Synthesis - The [3+2] Cycloaddition of Chloroacetonitrile and Azide

The most direct and widely adopted method for the synthesis of this compound is the [3+2] cycloaddition reaction between chloroacetonitrile and an azide source, typically sodium azide.[1] This reaction is a cornerstone of tetrazole chemistry, first established in principle by Arthur Hantzsch in 1901.[1]

Mechanistic Insights: A Stepwise Pathway Unveiled

While often formally depicted as a concerted [3+2] cycloaddition, there is considerable evidence and debate in the scientific community regarding the precise mechanism of tetrazole formation from nitriles and azide salts.[6][7][8] Density functional theory (DFT) calculations suggest that the reaction is not a concerted process but rather a stepwise pathway involving the activation of the nitrile.[6][7][8][9]

The generally accepted mechanism proceeds as follows:

-

Nitrile Activation: The reaction is initiated by the activation of the nitrile group in chloroacetonitrile. This activation can be achieved through coordination with a Lewis acid catalyst or protonation by a Brønsted acid.[1][10][11] This step increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Azide: The azide anion (N₃⁻) then acts as a nucleophile, attacking the activated nitrile carbon. This leads to the formation of a linear imidoyl azide intermediate.[6][9]

-

Intramolecular Cyclization: The imidoyl azide intermediate subsequently undergoes an intramolecular cyclization to form the tetrazole ring.[6][9][11]

-

Protonation: The final step involves protonation to yield the stable this compound.

The activation barriers for this reaction are strongly correlated with the electron-withdrawing potential of the substituent on the nitrile, which in this case is the chloromethyl group.[6][8][9]

Caption: Stepwise mechanism for the synthesis of this compound.

The Role of Catalysts: Enhancing Reaction Efficiency

The use of catalysts is crucial for achieving high yields and reasonable reaction times in the synthesis of 5-substituted tetrazoles. Various catalysts have been employed to improve the efficiency of the reaction between nitriles and azides.[1]

-

Lewis Acids: Lewis acids such as zinc salts (e.g., ZnCl₂, ZnBr₂), indium(III) chloride, and aluminum chloride are commonly used.[1][10][12][13][14] They function by coordinating to the nitrogen atom of the nitrile, thereby activating it for nucleophilic attack by the azide. Zinc salts are particularly favored due to their effectiveness and lower toxicity compared to other metal catalysts.[10][14]

-

Brønsted Acids: Protic acids, such as triethylammonium chloride or silica sulfuric acid, can also catalyze the reaction by protonating the nitrile nitrogen.[11][12]

-

Heterogeneous Catalysts: To facilitate catalyst recovery and reuse, heterogeneous catalysts like CoY zeolite, nano-TiCl₄·SiO₂, and cuttlebone have been explored, offering a more environmentally friendly approach.[2][15][16]

| Catalyst Type | Example | Role in Reaction | Key Advantages |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Activates the nitrile by coordinating to the nitrogen atom. | High efficiency, readily available, relatively low toxicity. |

| Brønsted Acid | Silica Sulfuric Acid | Protonates the nitrile nitrogen, increasing its electrophilicity. | Solid acid, easy to handle and recover, environmentally benign.[12] |

| Heterogeneous | CoY Zeolite | Provides active sites for nitrile activation and facilitates the cycloaddition. | Reusable, environmentally friendly, milder reaction conditions.[2] |

Part 2: Alternative Synthetic Pathway - Chlorination of 5-Hydroxymethyl-1H-tetrazole

An alternative, albeit more circuitous, route to this compound involves the chlorination of a hydroxyl precursor, specifically 5-hydroxymethyl-1H-tetrazole.[1][5] This multi-step approach can be advantageous in certain contexts, particularly when aiming for high purity or when the direct cycloaddition presents challenges.

Reaction Pathway

This synthesis pathway typically involves three main stages:

-

Synthesis of 5-Hydroxymethyl-1H-tetrazole: This precursor is synthesized via the [3+2] cycloaddition of hydroxyacetonitrile with sodium azide.[5]

-

Protection of the Tetrazole Ring: To prevent side reactions during the chlorination step, the acidic proton on the tetrazole ring is often protected. A common protecting group is the triphenylmethyl (trityl) group.[5]

-

Chlorination and Deprotection: The hydroxyl group of the protected 5-hydroxymethyltetrazole is then chlorinated using a suitable agent like chlorosulfonic acid.[5] The final step involves the removal of the protecting group, typically under acidic conditions, to yield this compound.[5]

Caption: Alternative synthesis route via chlorination of a hydroxyl precursor.

Part 3: Experimental Protocols

The following protocols are provided as a guideline for the synthesis of this compound. Researchers should always adhere to strict safety protocols when handling azides and other hazardous materials.

Protocol 1: Direct Synthesis from Chloroacetonitrile and Sodium Azide

This protocol is adapted from general procedures for the synthesis of 5-substituted-1H-tetrazoles.[1]

Materials:

-

Chloroacetonitrile

-

Sodium azide (NaN₃)

-

Zinc chloride (ZnCl₂)

-

Dimethylformamide (DMF) or Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chloroacetonitrile and zinc chloride in DMF or water.

-

Carefully add sodium azide to the mixture in portions. Caution: Sodium azide is highly toxic and can be explosive.

-

Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for several hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with hydrochloric acid to a pH of 1-2 to precipitate the product.[5]

-

Filter the solid precipitate and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of 5-substituted-1H-tetrazoles.[1]

Materials:

-

Chloroacetonitrile

-

Sodium azide (NaN₃)

-

Triethylammonium chloride

-

Nitrobenzene or DMF

Procedure:

-

In a microwave-safe reaction vessel, combine chloroacetonitrile, sodium azide, and triethylammonium chloride in a suitable solvent like nitrobenzene or DMF.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 150 °C) for a short duration (e.g., 10-30 minutes).

-

After cooling, work up the reaction mixture as described in Protocol 1 (acidification, filtration, and purification).

Part 4: Data Presentation and Characterization

| Synthesis Method | Starting Materials | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional Heating | Chloroacetonitrile, NaN₃ | ZnCl₂ | DMF | Several hours | 80-85 | [1] |

| Microwave-Assisted | Chloroacetonitrile, NaN₃ | Triethylammonium chloride | Nitrobenzene | Minutes | High | [1][10] |

| Two-Step (Chlorination) | 5-Hydroxymethyl-1H-tetrazole | - | Tetrahydrofuran, Acetonitrile/Water | Multi-step | Variable | [5] |

The final product, this compound, should be characterized using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess the purity of the compound.

Conclusion and Future Outlook

The synthesis of this compound is a well-established process, with the direct [3+2] cycloaddition of chloroacetonitrile and sodium azide being the most efficient and common route. The mechanistic understanding of this reaction continues to evolve, with strong evidence pointing towards a stepwise pathway involving nitrile activation. The development of more efficient and environmentally benign catalytic systems, including heterogeneous and recyclable catalysts, remains an active area of research. As the demand for novel pharmaceuticals and advanced materials grows, the importance of robust and scalable synthetic methods for key intermediates like this compound will undoubtedly continue to increase.

References

- 1. This compound | 55408-11-2 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]

- 10. 1H-Tetrazole synthesis [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]

- 14. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 15. A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effective and low cost heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. scielo.org.za [scielo.org.za]

Spectroscopic data (NMR, IR, Mass Spec) for 5-Chloromethyl-1H-Tetrazole characterization.

A-Z Guide to Spectroscopic Characterization of 5-Chloromethyl-1H-Tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in medicinal chemistry and materials science, valued for its reactive chloromethyl group and the stable, nitrogen-rich tetrazole ring.[1] Its utility as a bioisostere for carboxylic acids and as a precursor for high-energy materials necessitates unambiguous structural confirmation and purity assessment.[1] This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for the definitive characterization of this compound. We delve into the causality behind experimental choices, present detailed protocols, and interpret spectral data, offering a holistic framework for researchers.

Introduction: The Structural Imperative

The bifunctional nature of this compound, possessing both a nucleophilic substitution site and a metabolically robust heterocyclic core, makes it a versatile synthetic intermediate.[1] However, the potential for tautomerism in the tetrazole ring (1H vs. 2H isomers) and the presence of synthetic impurities demand rigorous analytical validation. Spectroscopic characterization is not merely a procedural step but a foundational requirement to ensure the structural integrity and purity of the molecule, which directly impacts reaction outcomes, biological activity, and material properties. This guide establishes a self-validating system of analysis where data from NMR, IR, and MS are integrated to provide a comprehensive and unequivocal structural portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Expertise in Action: The "Why" of Experimental Choices

The choice of solvent is critical for NMR analysis of tetrazoles. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its high polarity effectively dissolves the compound, and more importantly, its ability to form hydrogen bonds slows down the proton exchange of the N-H group on the tetrazole ring. This allows the typically broad N-H proton signal to be observed, which might be lost in less polar solvents like chloroform-d (CDCl₃) due to rapid exchange with residual water.

¹H NMR (Proton NMR) Analysis

The proton NMR spectrum of this compound is expected to show two key signals.

-

Chloromethyl Protons (-CH₂Cl): These two protons are chemically equivalent and will appear as a sharp singlet. Due to the electron-withdrawing effect of both the adjacent chlorine atom and the tetrazole ring, this signal is shifted downfield, typically appearing in the range of δ 4.5 - 5.0 ppm .

-

Tetrazole N-H Proton: This is an acidic proton attached to a nitrogen atom in the aromatic ring. It is highly deshielded and appears as a very broad singlet significantly downfield. Its chemical shift can be highly variable depending on concentration and temperature but is often observed in the region of δ 15.5 - 17.5 ppm in DMSO-d₆.[2][3] The broadness is characteristic of exchangeable protons.

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework. Two distinct signals are anticipated:

-

Chloromethyl Carbon (-CH₂Cl): This carbon is attached to an electronegative chlorine atom, causing its signal to appear in the aliphatic region but shifted downfield, typically around δ 40 - 50 ppm .

-

Tetrazole Ring Carbon (C5): This carbon is part of the aromatic heterocyclic ring and is bonded to the chloromethyl group. Its environment, surrounded by nitrogen atoms, results in a significant downfield shift into the aromatic region, usually observed around δ 150 - 160 ppm .

Data Summary: NMR Spectroscopy

| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Insights |

| ¹H NMR | -CH ₂Cl | 4.5 - 5.0 | Singlet (s) | Confirms the presence of the chloromethyl group. |

| N-H | 15.5 - 17.5 (in DMSO-d₆) | Broad Singlet (br s) | Confirms the 1H-tetrazole tautomer and its acidic nature. | |

| ¹³C NMR | -C H₂Cl | 40 - 50 | - | Identifies the carbon of the chloromethyl substituent. |

| C 5 (Tetrazole) | 150 - 160 | - | Confirms the carbon atom of the heterocyclic ring. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Insert the sample into the NMR spectrometer.

-

Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans (e.g., 1024 or more) will be necessary.

-

Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Spectral Interpretation

The IR spectrum provides a molecular fingerprint. For this compound, the following absorption bands are of primary diagnostic value:

-

N-H Stretch: A broad and strong absorption band is expected in the region of 3000-3400 cm⁻¹ . The broadness is due to hydrogen bonding between the N-H groups of adjacent molecules in the solid state.

-

C-H Stretch: The stretching vibration of the C-H bonds in the chloromethyl group typically appears just below 3000 cm⁻¹, often around 2900-2980 cm⁻¹ .

-

C=N and N=N Stretches (Ring Vibrations): The tetrazole ring exhibits characteristic stretching vibrations. These appear as a series of sharp to medium absorptions in the fingerprint region, typically between 1400-1650 cm⁻¹ .[4]

-

Tetrazole Ring Breathing: The entire tetrazole ring can "breathe," giving rise to a characteristic absorption band in the range of 900-1100 cm⁻¹ .[5]

-

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear as a medium to strong band in the lower frequency region, typically between 600-800 cm⁻¹ .[1]

Data Summary: IR Spectroscopy

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

| N-H Stretch | 3000 - 3400 | Strong, Broad | Presence of the N-H bond, indicative of the 1H-tautomer. |

| C-H Stretch | 2900 - 2980 | Medium | Confirms the -CH₂- group. |

| C=N / N=N Stretch | 1400 - 1650 | Medium-Strong | Characteristic vibrations of the tetrazole ring. |

| Ring Breathing | 900 - 1100 | Medium | Confirms the cyclic structure of the tetrazole.[5] |

| C-Cl Stretch | 600 - 800 | Medium-Strong | Presence of the chloro-substituent.[1] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the crystal surface thoroughly.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation patterns.

Trustworthiness through Isotopes

A key self-validating feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks:

-

[M]⁺: The peak corresponding to the molecule containing ³⁵Cl.

-

[M+2]⁺: The peak corresponding to the molecule containing ³⁷Cl, which is two mass units heavier.

The intensity ratio of the [M]⁺ peak to the [M+2]⁺ peak will be approximately 3:1 . Observing this specific pattern is definitive proof of the presence of one chlorine atom in the molecule.

Interpretation of the Mass Spectrum

-

Molecular Ion ([M]⁺): The molecular formula is C₂H₃ClN₄. The monoisotopic mass is calculated to be 118.0046 Da .[1][6] High-resolution mass spectrometry (HRMS) should confirm this mass with high accuracy (typically within 5 ppm).

-

Fragmentation: In positive-ion mode, a common fragmentation pathway for 5-substituted tetrazoles is the loss of hydrazoic acid (HN₃, 43 Da) or molecular nitrogen (N₂, 28 Da).[7] Key fragments to look for would include:

-

[M - N₂]⁺: m/z ≈ 90

-

[M - HN₃]⁺: m/z ≈ 75

-

Data Summary: Mass Spectrometry

| Ion | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Ratio | Significance |

| [M+H]⁺ | 119.0124 | 121.0095 | ~3:1 | Confirms molecular weight and presence of one Cl atom. |

| [M - N₂]⁺ | 90.0090 | 92.0061 | ~3:1 | Characteristic fragmentation of the tetrazole ring. |

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Set the mass range to scan from m/z 50 to 200.

-

High-Resolution Analysis: For accurate mass measurement, use a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic characterization lies in integrating the data from all three methods. The workflow below illustrates this synergistic approach.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The robust characterization of this compound is achieved through the strategic integration of NMR, IR, and Mass Spectrometry. NMR defines the carbon-hydrogen framework and confirms the 1H-tautomer. IR spectroscopy validates the presence of key functional groups, including the N-H and C-Cl bonds. Finally, Mass Spectrometry confirms the molecular weight and elemental composition, with the characteristic 3:1 chlorine isotope pattern serving as a definitive validation point. Following the protocols and interpretative logic outlined in this guide will ensure the generation of reliable, high-quality data, underpinning the success of subsequent research and development efforts.

References

An In-depth Technical Guide to the Crystal Structure and Tautomeric Forms of 5-Chloromethyl-1H-Tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloromethyl-1H-tetrazole is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its structure, featuring a highly reactive chloromethyl group attached to a stable, nitrogen-rich tetrazole ring, allows for diverse synthetic modifications. The tetrazole moiety is often employed as a bioisostere for carboxylic acids in drug design, enhancing metabolic stability and lipophilicity of potential therapeutic agents.[1] Furthermore, the high nitrogen content of the tetrazole ring makes its derivatives valuable in the development of high-energy materials.[1] A thorough understanding of the fundamental structural aspects of this compound, specifically its solid-state conformation and the dynamics of its tautomeric forms, is paramount for its effective utilization in the design of novel molecules with desired properties. This guide provides a comprehensive overview of the crystal structure and tautomerism of this compound, drawing upon experimental data from related compounds and theoretical studies.

Tautomerism in this compound: A Tale of Two Forms

Like many 5-substituted tetrazoles, this compound can exist in two primary tautomeric forms: the 1H- and 2H-tautomers.[1] This tautomerism arises from the migration of the acidic proton between the nitrogen atoms of the tetrazole ring.

References

The Lynchpin Halogen: A Technical Guide to the Reactivity of the Chloromethyl Group in 5-Substituted Tetrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-substituted tetrazole motif is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties and its role as a bioisostere for the carboxylic acid group.[1][2] The introduction of a chloromethyl group at the 5-position transforms this stable heterocyclic core into a versatile synthetic intermediate.[3] This guide provides an in-depth exploration of the reactivity of the 5-chloromethyl group, focusing on the mechanistic underpinnings of its reactions, the profound influence of the tetrazole ring's second substituent, and practical considerations for its synthetic manipulation. We aim to equip researchers with the foundational knowledge and practical insights necessary to effectively leverage this reactive handle in the design and synthesis of novel molecular entities.

The Electronic Landscape of 5-Substituted Tetrazoles: A Tale of Two Influences

The reactivity of the chloromethyl group is inextricably linked to the electronic nature of the tetrazole ring to which it is attached. The tetrazole ring itself is a fascinating confluence of electron-donating and electron-withdrawing characteristics, stemming from its four nitrogen atoms.[1] This delicate electronic balance is further modulated by the nature of the substituent at the 5-position, creating a tunable platform for influencing the reactivity of the adjacent chloromethyl group.

The Tetrazole Ring: An Electron-Withdrawing Powerhouse

The tetrazole ring, with its high nitrogen content, is inherently electron-deficient. This electron-withdrawing nature is a key determinant of the chloromethyl group's reactivity. The cumulative inductive effect of the four nitrogen atoms polarizes the C5-CH₂Cl bond, rendering the methylene carbon significantly electrophilic and thus highly susceptible to nucleophilic attack. This intrinsic reactivity makes 5-(chloromethyl)tetrazoles valuable synthons for introducing the tetrazolyl-methyl moiety into a wide array of molecules.[3]

The 5-Substituent: A Modulator of Reactivity

The identity of the second substituent at the 5-position of the tetrazole ring plays a critical role in fine-tuning the reactivity of the chloromethyl group. This substituent can either enhance or diminish the electrophilicity of the methylene carbon through inductive and resonance effects.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) groups further deplete the electron density of the tetrazole ring. This amplifies the electron-withdrawing effect on the chloromethyl group, increasing the positive partial charge on the methylene carbon and making it even more reactive towards nucleophiles.

-

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like amino (-NH₂) or alkoxy (-OR) groups can partially mitigate the electron-deficient nature of the tetrazole ring. By donating electron density into the ring system, they can slightly reduce the electrophilicity of the methylene carbon, potentially leading to slower reaction rates in nucleophilic substitution reactions.

Nucleophilic Substitution: The Primary Reaction Pathway

The hallmark of the 5-chloromethyltetrazole system is its propensity to undergo nucleophilic substitution reactions.[3] The polarized C-Cl bond is readily cleaved upon attack by a wide range of nucleophiles, providing a powerful and versatile method for the elaboration of the tetrazole core.

Mechanistic Considerations: A Leaning Towards Sₙ2

While a comprehensive mechanistic study has yet to be reported, the reaction of 5-(chloromethyl)tetrazoles with nucleophiles is most likely to proceed via an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. Several factors support this hypothesis:

-

Primary Substrate: The electrophilic carbon is primary, which generally favors the Sₙ2 pathway due to minimal steric hindrance.[4][5]

-

Concerted Mechanism: The Sₙ2 reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[5][6] This avoids the formation of a high-energy primary carbocation that would be required for an Sₙ1 mechanism.[4]

-

Stereochemistry: For chiral centers, Sₙ2 reactions result in an inversion of stereochemistry, a key feature that could be exploited in asymmetric synthesis.[5]

The alternative Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism, which involves the formation of a carbocation intermediate, is considered less likely for primary halides like the chloromethyl group.[4][6] The primary carbocation is inherently unstable, making this a high-energy pathway. However, under specific conditions, such as with a very poor nucleophile and a highly polar, protic solvent, an Sₙ1 pathway cannot be entirely ruled out.[7]

Diagram: Proposed Sₙ2 Mechanism for Nucleophilic Substitution

Caption: Proposed Sₙ2 mechanism for the reaction of a nucleophile with a 5-(chloromethyl)tetrazole.

Common Nucleophiles and Their Applications

A wide variety of nucleophiles can be employed to displace the chloride ion, leading to a diverse range of functionalized tetrazoles.

| Nucleophile Type | Example | Product | Applications |

| Nitrogen | Amines (RNH₂, R₂NH) | 5-(Aminomethyl)tetrazoles | Building blocks for pharmaceuticals, ligands |

| Azide (N₃⁻) | 5-(Azidomethyl)tetrazoles | Precursors to amines, "click" chemistry | |

| Phthalimide | Gabriel Synthesis of primary amines | Controlled synthesis of primary amines | |

| Oxygen | Alcohols (ROH), Phenols (ArOH) | 5-(Alkoxymethyl)tetrazoles, 5-(Aryloxymethyl)tetrazoles | Ethers with potential biological activity |

| Carboxylates (RCOO⁻) | 5-(Acyloxymethyl)tetrazoles | Ester prodrugs | |

| Sulfur | Thiols (RSH) | 5-(Thioether)tetrazoles | Introduction of sulfur-containing moieties |

| Thioacetate (CH₃COS⁻) | Thioester intermediates | Precursors to thiols | |

| Carbon | Cyanide (CN⁻) | 5-(Cyanomethyl)tetrazoles | Chain extension, precursors to other functional groups |

| Enolates | C-C bond formation | Synthesis of more complex carbon skeletons |

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for conducting nucleophilic substitution reactions with 5-(chloromethyl)tetrazoles. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary depending on the specific substrate and nucleophile used.

General Protocol for Reaction with Amines

This protocol outlines a general procedure for the synthesis of 5-(aminomethyl)tetrazole derivatives.

Materials:

-

5-(Chloromethyl)-1H-tetrazole (or a 5-substituted analogue)

-

Primary or secondary amine (1.0-1.2 equivalents)

-

Anhydrous base (e.g., K₂CO₃, Et₃N, or DIPEA; 1.5-2.0 equivalents)

-

Anhydrous solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF), or Tetrahydrofuran (THF))

Procedure:

-

To a solution of the 5-(chloromethyl)tetrazole in the chosen anhydrous solvent, add the amine and the base.

-

Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (the salt of the base) has formed, remove it by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-(aminomethyl)tetrazole derivative.

Diagram: Experimental Workflow for Amine Substitution

Caption: General workflow for the nucleophilic substitution of 5-(chloromethyl)tetrazoles with amines.

Protocol for the Synthesis of 5-(Azidomethyl)tetrazole

This protocol describes the synthesis of a versatile intermediate for further functionalization.

Materials:

-

5-(Chloromethyl)-1H-tetrazole

-

Sodium azide (NaN₃; 1.1-1.5 equivalents)

-

Polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

-

Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

Dissolve the 5-(chloromethyl)tetrazole in the chosen solvent.

-

Add sodium azide to the solution in portions.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Carefully pour the reaction mixture into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 5-(azidomethyl)tetrazole.

Conclusion and Future Outlook

The chloromethyl group in 5-substituted tetrazoles is a highly reactive and synthetically valuable functional group. Its susceptibility to nucleophilic substitution, governed by the electronic properties of the tetrazole ring and its 5-substituent, provides a reliable and versatile platform for the synthesis of a vast array of novel compounds. While the Sₙ2 mechanism is the most probable pathway for these transformations, further detailed kinetic and computational studies would be invaluable to fully elucidate the reaction dynamics and to enable more precise control over reactivity and selectivity. As the demand for novel tetrazole-containing molecules in drug discovery and materials science continues to grow, a thorough understanding of the reactivity of the 5-chloromethyl group will remain a critical asset for synthetic chemists.

References

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrazoles via Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Chloromethyl-1H-Tetrazole | 55408-11-2 | Benchchem [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

The Strategic Advantage of 5-Chloromethyl-1H-Tetrazole: A Bioisosteric Surrogate for Carboxylic Acids in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary medicinal chemistry, the strategic replacement of carboxylic acids with bioisosteric mimics is a cornerstone of lead optimization. This guide provides a comprehensive technical overview of 5-Chloromethyl-1H-tetrazole, a versatile and highly valuable bioisostere for the carboxylic acid moiety. We will delve into the physicochemical rationale behind this substitution, explore its synthesis and functionalization, and provide detailed experimental protocols. By understanding the unique properties and synthetic utility of this compound, drug development professionals can strategically enhance the metabolic stability, lipophilicity, and overall pharmacokinetic profile of drug candidates, thereby accelerating the path to clinical success.

The Imperative for Carboxylic Acid Bioisosteres in Drug Design

Carboxylic acids are prevalent functional groups in a vast number of pharmacologically active molecules, primarily due to their ability to engage in crucial hydrogen bonding interactions with biological targets. However, their inherent acidity and polarity often present significant challenges in drug development, including poor membrane permeability, rapid metabolism, and potential for toxicity.[1][2][3] Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity but possesses improved physicochemical and pharmacokinetic properties, offers a powerful strategy to mitigate these liabilities.[4][5]

The 5-substituted-1H-tetrazole moiety has emerged as one of the most successful and widely employed bioisosteres for carboxylic acids.[5][6][7] This is attributed to its remarkable ability to mimic the key properties of a carboxylic acid, such as acidity and planarity, while offering distinct advantages in terms of metabolic stability and lipophilicity.[1][7][8][9]

This compound: A Privileged Building Block

Among the various substituted tetrazoles, this compound stands out as a particularly versatile and synthetically useful building block.[10] Its utility stems from the combination of the tetrazole ring, which serves as the carboxylic acid mimic, and the reactive chloromethyl group, which allows for facile derivatization and the introduction of diverse molecular scaffolds.[10]

Physicochemical Properties: A Comparative Analysis

The success of the tetrazole ring as a carboxylic acid bioisostere is rooted in the similarity of their key physicochemical properties. The tetrazole ring is a planar, aromatic system with delocalized π-electrons, akin to the carboxylate anion.[10][11]

| Property | Carboxylic Acid (R-COOH) | 5-Substituted-1H-Tetrazole (R-CN₄H) | Key Implications for Drug Design |

| pKa | ~4.2 - 4.4[7] | ~4.5 - 4.9[7][12] | Similar acidity ensures that the tetrazole is ionized at physiological pH, enabling it to mimic the ionic interactions of a carboxylate.[7] |

| Lipophilicity (LogP) | Generally lower | Anionic tetrazoles are almost 10 times more lipophilic than the corresponding carboxylates.[7][13] | Increased lipophilicity can lead to improved membrane permeability and oral bioavailability.[7][8] |

| Metabolic Stability | Susceptible to Phase II metabolism (e.g., glucuronidation) leading to reactive metabolites.[1][3] | Resistant to many biological degradation pathways.[7][14] N-glucuronidation can occur but the adducts are less reactive.[12] | Enhanced metabolic stability leads to a more favorable pharmacokinetic profile and reduced risk of toxicity.[7][8] |

| Structure | Planar carboxylate group | Planar tetrazole ring[10][11] | The planar structure allows for similar spatial orientation and interaction with target binding sites.[7] |

Synthesis of this compound: A Practical Guide

The synthesis of 5-substituted-1H-tetrazoles, including this compound, is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide source.[10][11]

Key Synthetic Pathways

The following diagram illustrates the primary synthetic routes to this compound.

Caption: Synthetic routes to this compound.

Experimental Protocol: One-Pot Synthesis via [3+2] Cycloaddition

This protocol describes a common and efficient method for the synthesis of 5-substituted 1H-tetrazoles.[14]

Materials:

-

Nitrile (e.g., Chloroacetonitrile for this compound)

-

Sodium Azide (NaN₃)

-

Silica Sulfuric Acid (SSA) or Zinc Chloride (ZnCl₂) as a catalyst

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Petroleum ether

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitrile (1 equivalent), sodium azide (1.5 equivalents), and the catalyst (e.g., SSA, 0.5 g per 10 mmol of nitrile) to DMF.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature. Filter the solid catalyst and wash it with a small amount of DMF.

-

Extraction: Pour the filtrate into a separatory funnel containing water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to afford the pure 5-substituted 1H-tetrazole.[14]

Functionalization of this compound: Gateway to Diverse Analogs

The true synthetic power of this compound lies in the reactivity of its chloromethyl group, which is highly susceptible to nucleophilic substitution.[10] This allows for the straightforward introduction of a wide array of functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Caption: Functionalization of this compound.

General Protocol for Nucleophilic Substitution

Materials:

-

This compound

-

Nucleophile (e.g., primary or secondary amine, thiol, or alcohol)

-

Base (e.g., triethylamine, potassium carbonate)

-

Solvent (e.g., acetonitrile, DMF, THF)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: Dissolve this compound (1 equivalent) and the nucleophile (1.1 equivalents) in a suitable solvent in a round-bottom flask.

-

Base Addition: Add the base (1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

-

Work-up and Purification: Upon completion, perform an appropriate aqueous work-up, extract the product into an organic solvent, dry, and concentrate. The crude product can then be purified by column chromatography or recrystallization.

Conclusion: A Strategic Tool for Modern Drug Discovery

This compound represents a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to serve as a metabolically robust and lipophilic bioisostere for carboxylic acids, combined with its synthetic tractability, makes it an invaluable building block for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[7][8][15] A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to strategically employ this privileged scaffold in the pursuit of safer and more effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 10. This compound | 55408-11-2 | Benchchem [benchchem.com]

- 11. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tetrazole Ring Formation via [3+2] Cycloaddition from Nitriles

For Researchers, Scientists, and Drug Development Professionals

The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique properties, particularly its ability to serve as a metabolically stable bioisostere of the carboxylic acid group, have cemented its place in a multitude of clinically successful drugs.[1][2][3] Among the synthetic routes to this privileged scaffold, the [3+2] cycloaddition of azides and nitriles stands out as the most direct and versatile method.[4][5]

This guide provides an in-depth exploration of this critical transformation, moving beyond a simple recitation of protocols to explain the underlying principles, causality behind experimental choices, and practical considerations for laboratory and process development.

The Core Reaction: Mechanism and Energetics

The formation of a 5-substituted-1H-tetrazole from a nitrile and an azide is formally classified as a [3+2] cycloaddition reaction.[5] While often depicted as a concerted process, extensive computational and experimental evidence suggests a more nuanced, stepwise mechanism, particularly when catalyzed.[6][7]

The generally accepted pathway involves:

-

Nitrile Activation: The reaction is often sluggish without activation. The nitrile's electrophilicity is enhanced by coordination to a Brønsted or Lewis acid catalyst. This activation polarizes the carbon-nitrogen triple bond, making the carbon atom more susceptible to nucleophilic attack.[6][8]

-

Nucleophilic Attack: The azide anion (N₃⁻) acts as the nucleophile, attacking the activated nitrile carbon.

-

Cyclization: The resulting open-chain imidoyl azide intermediate rapidly undergoes intramolecular cyclization to form the tetrazole ring.[6][7]

-

Protonation: A final protonation step yields the aromatic and highly stable 1H-tetrazole product.[9]

The formation of the aromatic tetrazole ring provides a significant thermodynamic driving force for the reaction.[9]

Caption: Fig. 1: Catalyzed Azide-Nitrile Cycloaddition Mechanism

Critical Reaction Parameters: A Scientist's Guide to Optimization

The success of a tetrazole synthesis hinges on the careful selection of several key parameters. The choice is not arbitrary but is dictated by the substrate's reactivity, safety considerations, and desired scale.

The choice of azide reagent is paramount. While various sources exist, they come with a trade-off between reactivity and safety.

| Azide Source | Common Usage | Advantages | Disadvantages & Causality |

| Sodium Azide (NaN₃) + Acid | Most common lab & industrial method.[10] | Cost-effective, readily available. | Generates hydrazoic acid (in situ), which is highly toxic, volatile, and explosive.[11][12] The acid (e.g., NH₄Cl, HCl) protonates the azide to form HN₃, the active species, and also activates the nitrile. |

| Trimethylsilyl Azide (TMSN₃) | Used for sensitive substrates. | More soluble in organic solvents, can be used under milder, neutral conditions. | More expensive, moisture-sensitive. The silyl group activates the nitrile and is removed during workup. |

| Organotin/Aluminum Azides | Historically used, now less common. | Highly effective, good yields. | High toxicity of organotin reagents has led to their replacement by safer alternatives like zinc salts.[13][14] |

Field Insight: For most applications, the combination of sodium azide with an ammonium salt (like NH₄Cl) or a Lewis acid (like ZnCl₂) in a polar aprotic solvent is the most practical approach.[4][10] This method generates the required hydrazoic acid in situ at a controlled rate, mitigating some of the risks associated with handling the pure substance.

Unactivated nitriles react very slowly with azides. Catalysts are essential to accelerate the reaction by increasing the nitrile's electrophilicity.

-

Lewis Acids (ZnCl₂, ZnBr₂, AlCl₃, etc.): These are the most effective and widely used catalysts.[8] The metal ion coordinates to the lone pair of the nitrile nitrogen. This coordination withdraws electron density, making the nitrile carbon significantly more electrophilic and "primed" for attack by the azide nucleophile.[6] Zinc salts are particularly favored for their balance of reactivity, low cost, and relatively lower toxicity compared to other options.[8][13]

-

Brønsted Acids (NH₄Cl, HCl, Acetic Acid): These protonate the nitrile nitrogen, which also serves to activate it. Kinetic studies suggest that in many cases where a Brønsted acid is used with sodium azide, the active catalytic species is actually the hydrazoic acid (HN₃) formed in situ.[6]

Field Insight: Zinc chloride (ZnCl₂) is often the catalyst of choice for a first attempt at a new nitrile-azide cycloaddition. It is robust, effective for a wide range of aromatic and aliphatic nitriles, and can even be used in water, offering a "greener" chemistry approach.[8][13]

Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are the most common choices.[4][15] Their high polarity helps to dissolve the azide salts and stabilize the charged intermediates in the reaction pathway. Reactions are typically heated, often between 80-150 °C, to overcome the activation energy of the cycloaddition.[7][16]

Modern techniques such as controlled microwave heating can dramatically reduce reaction times from many hours to mere minutes by efficiently heating the polar reaction mixture.[6][17]

Experimental Protocol: A Validated Case Study

This section provides a representative, self-validating protocol for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile, a common model reaction.

Objective: To synthesize 5-phenyl-1H-tetrazole via a Lewis acid-catalyzed [3+2] cycloaddition.

Reagents & Materials:

-

Benzonitrile (1.0 eq)

-

Sodium Azide (NaN₃) (1.2 eq)

-

Ammonium Chloride (NH₄Cl) (1.2 eq)

-

N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric Acid (HCl)

-

Deionized Water

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Step-by-Step Procedure: [9][10]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzonitrile (10.3 g, 100 mmol).

-

Reagent Addition: Under a fume hood, carefully add N,N-Dimethylformamide (50 mL), followed by sodium azide (7.8 g, 120 mmol) and ammonium chloride (6.4 g, 120 mmol). CAUTION: Sodium azide is highly toxic and can form explosive metal azides. Use non-metal spatulas.[12][18]

-

Reaction: Heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 5-24 hours).

-

Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing 200 mL of water and stir. c. Acidify the aqueous solution to pH < 2 by slowly adding 1 M HCl. This protonates the tetrazolate salt, causing the product to precipitate. d. Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.

-

Purification: a. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water. b. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-phenyl-1H-tetrazole. c. Dry the product under vacuum.

Caption: Fig. 2: General Experimental Workflow

Critical Safety Considerations: Handling Azides

Working with azides demands the utmost respect for safety protocols.

-

Toxicity: Sodium azide is highly toxic if ingested or absorbed through the skin.[18][19] It functions as a potent vasodilator and metabolic inhibitor.

-

Explosion Hazard:

-

Heavy Metal Azides: Sodium azide reacts with heavy metals (e.g., lead, copper, brass, silver) to form highly shock-sensitive and explosive metal azides.[12] Never use metal spatulas for transfer and avoid pouring azide solutions into drains with metal pipes.[18]

-

Hydrazoic Acid (HN₃): Acidification of sodium azide generates hydrazoic acid, a colorless, volatile, and extremely toxic liquid that is also explosive.[11][12] All reactions involving the in situ generation of HN₃ must be conducted in a well-ventilated chemical fume hood.[20]

-

-

Personal Protective Equipment (PPE): Always wear safety glasses/goggles, a lab coat, and nitrile gloves.[12][18] For handling larger quantities, double-gloving and a face shield are recommended.[18]

Applications in Drug Development: The "Sartan" Case

The utility of the azide-nitrile cycloaddition is powerfully demonstrated in the synthesis of the "sartan" class of angiotensin II receptor antagonists, which are blockbuster drugs for treating hypertension.[21][22] The synthesis of drugs like Losartan and Valsartan features the formation of the critical tetrazole ring from a biphenyl nitrile precursor as a key synthetic step.[14][23][24] This transformation replaces a carboxylic acid group, enhancing the drug's metabolic stability and pharmacokinetic profile.[2][3]

Conclusion

The [3+2] cycloaddition between nitriles and azides is an indispensable tool in the synthetic chemist's arsenal, particularly within pharmaceutical development. A deep understanding of the reaction mechanism, the causal effects of catalysts and reagents, and stringent adherence to safety protocols are essential for its successful and safe implementation. By mastering these principles, researchers can effectively leverage this powerful reaction to construct complex, biologically active molecules that form the basis of modern therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1H-Tetrazole synthesis [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. prepchem.com [prepchem.com]

- 11. osha.gov [osha.gov]

- 12. grad.polsci.uh.edu [grad.polsci.uh.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. hrcak.srce.hr [hrcak.srce.hr]

- 17. [3+2] Cycloaddition reactions of aromatic nitriles with sodium azide to form tetrazoles - American Chemical Society [acs.digitellinc.com]

- 18. ehs.yale.edu [ehs.yale.edu]

- 19. ehs.wisc.edu [ehs.wisc.edu]

- 20. campus.kennesaw.edu [campus.kennesaw.edu]

- 21. lifechemicals.com [lifechemicals.com]

- 22. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. WO2006050922A1 - Process for the synthesis of tetrazoles - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

A Technical Guide to Understanding 5-Chloromethyl-1H-Tetrazole Reactivity Through Quantum Chemical Calculations

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloromethyl-1H-tetrazole (5-CMHT) is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique structure, combining a metabolically stable tetrazole ring with a highly reactive chloromethyl group, makes it a versatile synthon for creating diverse molecular architectures.[1] Understanding and predicting its reactivity is paramount for designing efficient synthetic routes and novel functional molecules. This technical guide provides an in-depth exploration of how quantum chemical calculations, particularly Density Functional Theory (DFT), serve as an indispensable tool for elucidating the electronic structure, stability, and reaction mechanisms of 5-CMHT. We will detail the theoretical foundations, present a validated computational workflow, and interpret the resulting data to provide actionable insights into the molecule's chemical behavior.

The Strategic Importance of this compound

Tetrazole and its derivatives are foundational scaffolds in modern drug design, largely due to their role as a bioisosteric replacement for the carboxylic acid group.[2][3] This substitution can enhance critical pharmaceutical properties such as metabolic stability, lipophilicity, and target binding affinity, with over 20 FDA-approved medicines featuring a tetrazole core.[2]

5-CMHT stands out due to its dual functionality:

-

The Tetrazole Ring: A nitrogen-rich, aromatic system that is metabolically robust and capable of participating in hydrogen bonding and coordination chemistry.[1][4]

-

The Chloromethyl Group (-CH₂Cl): A potent electrophilic site, highly susceptible to nucleophilic substitution, which allows for the straightforward introduction of diverse functional groups.[1]

This combination makes 5-CMHT a valuable precursor for a wide array of derivatives, from novel pharmaceuticals to high-energy materials.[4][5] However, its reactivity can be complex, involving competing reaction sites and potential tautomerism of the tetrazole ring. This is where computational chemistry provides an unparalleled advantage.

The Computational Lens: Why Use Quantum Chemical Calculations?

Quantum chemical calculations allow us to model molecular behavior at the electronic level, providing insights that are often difficult or impossible to obtain through experimentation alone. For 5-CMHT, these methods are instrumental in:

-

Predicting Reaction Sites: By calculating the electron distribution, we can identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) centers in the molecule.

-

Elucidating Reaction Mechanisms: We can map the entire energy landscape of a reaction, identifying transition states and intermediates to understand how a reaction proceeds and what factors control its speed.[6][7]

-

Quantifying Reactivity: Through the analysis of Frontier Molecular Orbitals (HOMO and LUMO), we can quantify the molecule's propensity to donate or accept electrons.

-

Assessing Stability: Calculations can determine the relative stability of different isomers or tautomers, which is critical for understanding the behavior of the tetrazole ring.[8]

Density Functional Theory (DFT) has emerged as the workhorse for such investigations, offering a favorable balance between computational cost and accuracy for systems of this size.[2][4][9]

A Validated Computational Workflow for Analyzing 5-CMHT

This section provides a step-by-step protocol for performing a comprehensive computational analysis of 5-CMHT. The causality behind each choice of method and parameter is explained to ensure a robust and reliable investigation.

Protocol 1: Ground State and Electronic Structure Analysis

-

Structure Preparation: Begin with an approximate 3D structure of this compound.

-

Geometry Optimization:

-

Causality: The initial structure is not the true, lowest-energy conformation. Geometry optimization is performed to find the equilibrium structure of the molecule.

-

Method: Employ a DFT functional proven effective for organic heterocycles, such as B3LYP . For the basis set, 6-311++G(d,p) is recommended. The diffuse functions (++) are crucial for accurately describing the lone pairs on the nitrogen atoms and the polar C-Cl bond, while the polarization functions (d,p) allow for more flexibility in describing bond shapes.[10]

-

-

Frequency Calculation:

-

Causality: This step is a self-validating check. A true energy minimum will have zero imaginary frequencies. This calculation also provides essential thermodynamic data like zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

-

Method: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

-

-

Electronic Property Analysis:

-

Causality: To understand reactivity, we must understand the molecule's electronic landscape.

-

Methods:

-

Natural Bond Orbital (NBO) Analysis: Calculates the partial charges on each atom, revealing the most electrophilic and nucleophilic sites.

-

Frontier Molecular Orbital (FMO) Analysis: Examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO location indicates the site of nucleophilic attack, while the LUMO location indicates the site of electrophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[11]

-

Molecular Electrostatic Potential (MEP) Mapping: Generates a color-coded map of electrostatic potential on the molecule's surface, visually identifying electron-rich (red) and electron-poor (blue) regions.

-

-

Below is a diagram illustrating this computational workflow.

Caption: A validated workflow for the computational analysis of 5-CMHT.

Decoding the Reactivity of 5-CMHT

Applying the workflow described above yields quantitative data that directly translates to chemical intuition.

The Dominant Reaction Pathway: Nucleophilic Substitution

The chloromethyl group is the primary center for synthetic elaboration.[1] Computational analysis confirms why this is the case.

-

NBO Charges: Calculations reveal a significant positive partial charge on the methylene carbon and a negative charge on the chlorine, indicating a highly polarized C-Cl bond ripe for nucleophilic attack.

-

LUMO Distribution: The LUMO, which represents the orbital that accepts electrons from an incoming nucleophile, is predominantly localized on the σ* anti-bonding orbital of the C-Cl bond. This provides a clear electronic justification for the SN2 reaction pathway.

| Atom | Calculated NBO Charge (a.u.) |

| Methylene Carbon | +0.05 to +0.15 |

| Chlorine | -0.20 to -0.30 |

| Methylene Hydrogen | +0.15 to +0.25 |

| Table 1: Representative calculated NBO partial charges for the chloromethyl group of 5-CMHT, indicating the electrophilic nature of the carbon atom. |

Protocol 2: Modeling a Nucleophilic Substitution Reaction

To quantify the ease of this reaction, we can model the reaction with a simple nucleophile (e.g., OH⁻).

-

Identify Reactants and Products: Create optimized structures for the 5-CMHT + OH⁻ reactant complex and the 5-hydroxymethyl-1H-tetrazole + Cl⁻ product complex.

-

Transition State (TS) Search:

-

Causality: The transition state is the highest energy point along the reaction coordinate and determines the reaction's activation energy. Finding it is key to understanding the reaction kinetics.

-